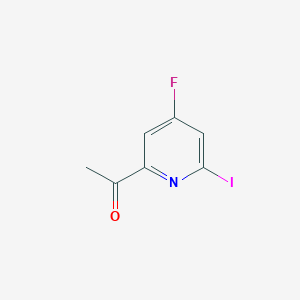
1-(4-Fluoro-6-iodopyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-6-iodopyridin-2-YL)ethanone is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of fluorine and iodine atoms attached to a pyridine ring, along with an ethanone group
Preparation Methods
The synthesis of 1-(4-Fluoro-6-iodopyridin-2-YL)ethanone typically involves several steps, starting from commercially available precursors. One common synthetic route includes the halogenation of a pyridine derivative, followed by the introduction of the ethanone group. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
For industrial production, the process may be scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often involves continuous flow reactors and advanced purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
1-(4-Fluoro-6-iodopyridin-2-YL)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The ethanone group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(4-Fluoro-6-iodopyridin-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of probes for biological imaging and diagnostics.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-6-iodopyridin-2-YL)ethanone involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The ethanone group also plays a role in the compound’s overall chemical behavior, affecting its solubility and stability.
Comparison with Similar Compounds
1-(4-Fluoro-6-iodopyridin-2-YL)ethanone can be compared with other similar compounds, such as:
- 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
- 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)ethanone
These compounds share structural similarities but differ in the specific functional groups attached to the pyridine ring
Properties
Molecular Formula |
C7H5FINO |
|---|---|
Molecular Weight |
265.02 g/mol |
IUPAC Name |
1-(4-fluoro-6-iodopyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5FINO/c1-4(11)6-2-5(8)3-7(9)10-6/h2-3H,1H3 |
InChI Key |
UJTRNSUBZZRDAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















